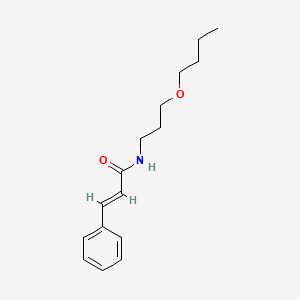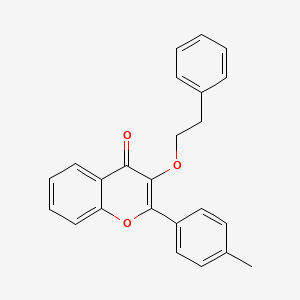
1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole
説明
1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole, commonly known as 'FPT', is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry. FPT is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH) that is involved in the metabolism of endogenous lipid mediators. The inhibition of sEH by FPT has been shown to have potential therapeutic benefits in the treatment of various diseases, including hypertension, inflammation, and cardiovascular diseases.
作用機序
The primary mechanism of action of FPT is the inhibition of 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole, an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to form dihydroxyeicosatrienoic acids (DHETs). EETs are potent vasodilators and anti-inflammatory lipid mediators that have cardioprotective effects. The inhibition of this compound by FPT leads to an increase in the levels of EETs, which in turn, leads to vasodilation, anti-inflammatory effects, and cardioprotection.
Biochemical and Physiological Effects
FPT has been shown to have several biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive animal models by increasing the levels of EETs and reducing the levels of angiotensin II. FPT has also been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. Furthermore, FPT has been found to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.
実験室実験の利点と制限
One of the major advantages of FPT is its potency and selectivity for 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole inhibition. FPT has been shown to be more potent than other this compound inhibitors, such as TPPU and AUDA. FPT also has a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of FPT is its poor solubility in water, which can make it difficult to administer in in vivo studies.
将来の方向性
There are several future directions for the research on FPT. One area of research is the development of FPT analogs with improved pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of FPT in other disease conditions, such as diabetes, cancer, and neurodegenerative diseases. Furthermore, the mechanism of action of FPT needs to be further elucidated to understand its effects on various signaling pathways.
科学的研究の応用
FPT has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have potent anti-inflammatory, antihypertensive, and cardioprotective effects. FPT has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
1-(4-fluorophenyl)-5-(phenoxymethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-20-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACDGNJSYOAIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)


![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)acetamide](/img/structure/B4852607.png)

![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)

![ethyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4852629.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4852633.png)
![2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4852638.png)
![N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4852642.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4852649.png)
![5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione](/img/structure/B4852672.png)
